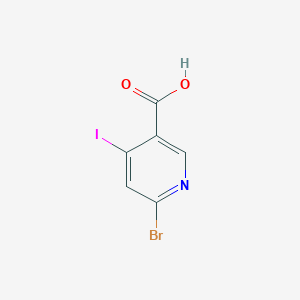

6-溴-4-碘烟酸

描述

Synthesis Analysis

The synthesis of compounds related to 6-bromo-4-iodonicotinic acid often involves complex reactions including cyclization and substitution reactions. For example, bromo-4-iodoquinoline, a similar compound, can be synthesized from dimethyl dioxane and bromoaniline through a series of reactions confirming the importance of bromo and iodo substitutions in complex organic syntheses (Wang et al., 2015).

Molecular Structure Analysis

The structural analysis of bromonicotinic acid derivatives reveals significant insights into their molecular geometry. Advanced techniques such as Density Functional Theory (DFT) calculations and X-ray crystallography are employed to understand their molecular conformation and stabilization mechanisms, highlighting the intricacies of halogen interactions in these compounds.

Chemical Reactions and Properties

The chemical behavior of 6-bromo-4-iodonicotinic acid derivatives encompasses a wide range of reactions, including lithiation and halogenation processes. These reactions are pivotal for further functionalization and synthesis of more complex molecules, demonstrating the compound's versatility in organic synthesis. Notably, the regioselective lithiation of bromonicotinic acid derivatives offers a novel route to substituted nicotinic acid scaffolds, showcasing the compound's utility in creating diverse molecular structures (Robert et al., 2006).

科学研究应用

合成和生物分布研究放射性碘-5-碘烟碱:本研究讨论了从烟酸合成5-溴烟碱,经过与Na125I的高压灭菌反应得到5-[125I]碘烟碱。该化合物在大鼠的大脑和肾上腺中显示出快速积累,表明在大脑和肾上腺成像或治疗方面具有潜在应用(Chan et al., 1983)。

吡喃酮的选择性合成:另一项研究探讨了6-取代3-溴-5-碘-2(2H)-吡喃酮作为合成各种有机化合物的前体的用途。这表明卤代化合物如6-溴-4-碘烟酸在有机合成中可能很重要,特别是在创建复杂分子方面(Biagetti et al., 2002)。

碘消毒副产物的发生和哺乳动物细胞毒性:对饮用水中各种碘酸的研究揭示了它们对哺乳动物细胞的细胞毒性和基因毒性影响。这凸显了了解卤代化合物如6-溴-4-碘烟酸的毒理学方面的重要性(Richardson et al., 2008)。

2-脱氧-2-卤代-L-抗坏血酸的合成:本研究涉及对2-脱氧-L-抗坏血酸的卤代反应,这与6-溴-4-碘烟酸具有卤素元素的相似之处。这类研究对药物化学领域的治疗剂开发至关重要(Ge & Kirk, 1997)。

芳香族卤代消毒副产物的比较发育毒性:该研究评估了各种溴代和碘代消毒副产物的发育毒性,包括类似于6-溴-4-碘烟酸的化合物。这种研究对环境健康和安全至关重要(Yang & Zhang, 2013)。

安全和危害

作用机制

Mode of Action

It’s possible that it interacts with its targets via covalent bonding, given the presence of the bromine and iodine atoms, which are known for their electrophilic properties. This is purely speculative and requires experimental validation .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-4-iodonicotinic acid are currently unknown . It’s worth noting that bromine and iodine-containing compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 6-Bromo-4-iodonicotinic acid could potentially be involved in similar biochemical pathways.

属性

IUPAC Name |

6-bromo-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGAGPKWRKIOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

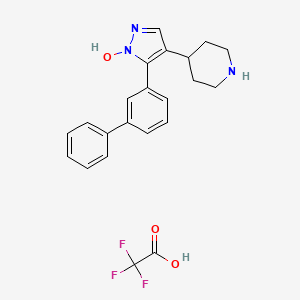

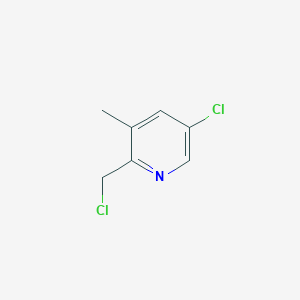

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/no-structure.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)